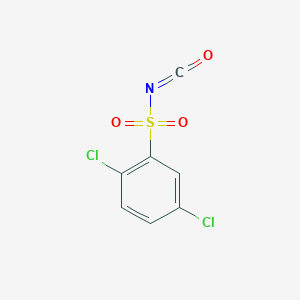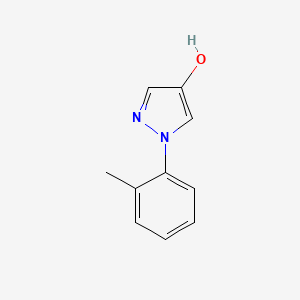
1-(2-Methylphenyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-1H-pyrazol-4-ol, also known as 2-methylpyrazole, is a heterocyclic compound belonging to the pyrazole family. It is widely used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. In addition, it has been used in the development of new materials and in the study of biological systems.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methylphenyl)-1H-pyrazol-4-ol involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate followed by cyclization of the resulting intermediate.
Starting Materials
2-methylphenylhydrazine, ethyl acetoacetate, sodium ethoxide, ethanol, wate
Reaction
Step 1: Dissolve 2-methylphenylhydrazine (1.0 equivalent) in ethanol and add sodium ethoxide (1.1 equivalents)., Step 2: Add ethyl acetoacetate (1.0 equivalent) to the reaction mixture and stir for 2-3 hours at room temperature., Step 3: Add water to the reaction mixture and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Step 5: Purify the crude product by recrystallization from ethanol to obtain 1-(2-Methylphenyl)-1H-pyrazol-4-ol as a white solid.
Scientific Research Applications
2-Methylpyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of new materials, such as polymers, and in the study of biological systems. It has also been used as a pesticide, as an inhibitor of enzymes, and as a reagent in organic synthesis.
Mechanism Of Action
2-Methylpyrazole acts as a proton acceptor, forming an acid-base complex with a protonated form of the molecule. This complex then undergoes a nucleophilic substitution reaction, resulting in the formation of a new product.
Biochemical And Physiological Effects
2-Methylpyrazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2, and to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
2-Methylpyrazole is a relatively inexpensive and easy to obtain compound, making it an ideal reagent for laboratory experiments. Its low toxicity and high solubility in aqueous solutions make it particularly suitable for biological experiments. However, it is not very stable in the presence of light or air and can be easily decomposed.
Future Directions
The potential applications of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole are vast and are still being explored. Possible future directions include the development of new materials based on 1-(2-Methylphenyl)-1H-pyrazol-4-olzole, the use of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole as a drug delivery system, and the use of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole as a pesticide. In addition, further research is needed to explore its potential as an enzyme inhibitor and its potential as an anti-cancer agent.
properties
IUPAC Name |
1-(2-methylphenyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLMZUSYAUANJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-o-Tolyl-1H-pyrazol-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

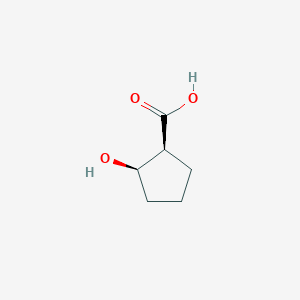

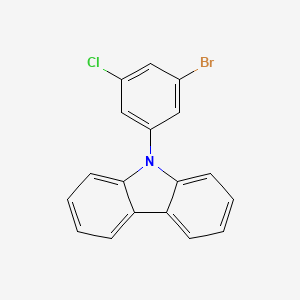


![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)



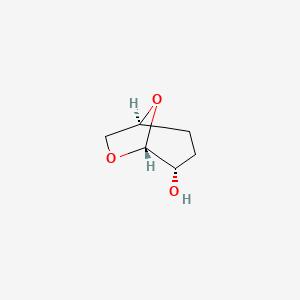

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)

